molecular formula C20H21N3O6S B301875 4-[3-methyl-5-oxo-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide

4-[3-methyl-5-oxo-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide

Cat. No. B301875
M. Wt: 431.5 g/mol
InChI Key: FOLZXCCARFHXBY-SXGWCWSVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-methyl-5-oxo-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is a member of the pyrazole family and has been studied extensively for its biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 4-[3-methyl-5-oxo-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide involves the inhibition of certain enzymes and proteins in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is responsible for the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain, and the inhibition of COX-2 has been shown to reduce inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, reduce inflammation and pain, and regulate blood glucose levels. Additionally, this compound has been shown to have antioxidant properties, which may help to protect against oxidative damage in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[3-methyl-5-oxo-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide in lab experiments is its ability to inhibit the activity of certain enzymes and proteins in the body. This makes it a useful tool for studying the role of these enzymes and proteins in various biological processes. However, one of the limitations of using this compound in lab experiments is that it can be difficult to synthesize, which may limit its availability for research purposes.

Future Directions

There are many potential future directions for research on 4-[3-methyl-5-oxo-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide. One area of research could be to further explore its anti-cancer properties and its potential as a cancer treatment. Another area of research could be to investigate its potential as a treatment for inflammation-related diseases, such as arthritis. Additionally, more research could be done to explore its antioxidant properties and its potential as a protective agent against oxidative damage in the body.

Synthesis Methods

The synthesis of 4-[3-methyl-5-oxo-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide involves the reaction of 3,4,5-trimethoxybenzaldehyde and 3-methyl-1-phenyl-5-pyrazolone in the presence of sulfuric acid. The resulting product is then reacted with benzenesulfonyl chloride to form the final compound.

Scientific Research Applications

4-[3-methyl-5-oxo-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide has been extensively studied for its potential applications in the field of medicine. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and diabetes. Its anti-inflammatory and anti-cancer properties have been attributed to its ability to inhibit the activity of certain enzymes and proteins in the body.

properties

Molecular Formula

C20H21N3O6S

Molecular Weight

431.5 g/mol

IUPAC Name

4-[(4Z)-3-methyl-5-oxo-4-[(3,4,5-trimethoxyphenyl)methylidene]pyrazol-1-yl]benzenesulfonamide

InChI

InChI=1S/C20H21N3O6S/c1-12-16(9-13-10-17(27-2)19(29-4)18(11-13)28-3)20(24)23(22-12)14-5-7-15(8-6-14)30(21,25)26/h5-11H,1-4H3,(H2,21,25,26)/b16-9-

InChI Key

FOLZXCCARFHXBY-SXGWCWSVSA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C\C2=CC(=C(C(=C2)OC)OC)OC)C3=CC=C(C=C3)S(=O)(=O)N

SMILES

CC1=NN(C(=O)C1=CC2=CC(=C(C(=C2)OC)OC)OC)C3=CC=C(C=C3)S(=O)(=O)N

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC(=C(C(=C2)OC)OC)OC)C3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.